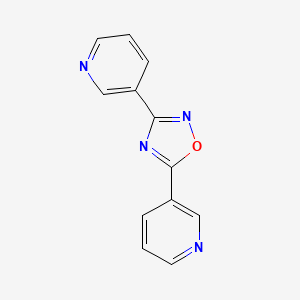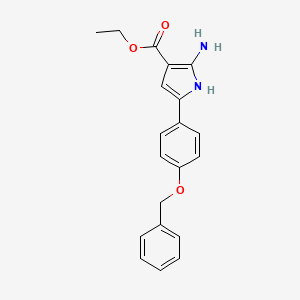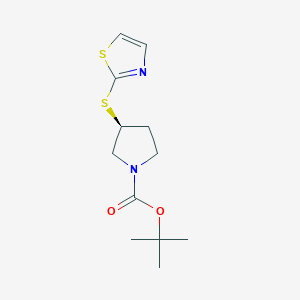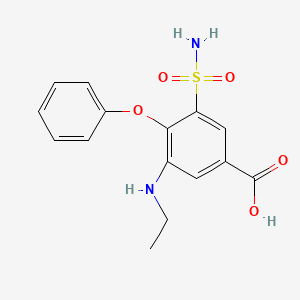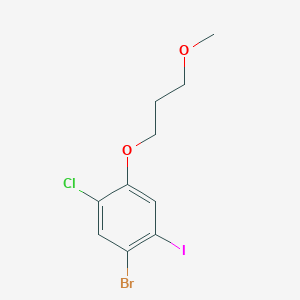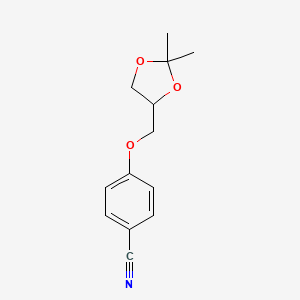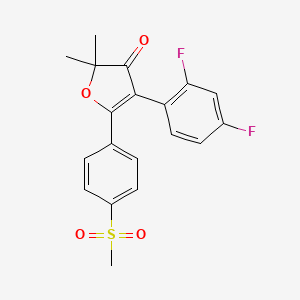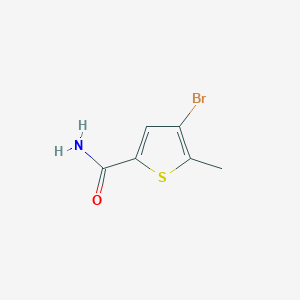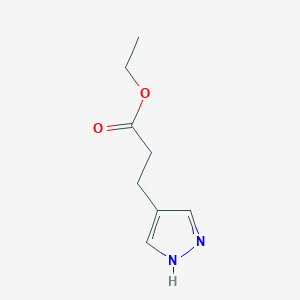
ethyl 3-(1H-pyrazol-4-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(1H-pyrazol-4-yl)propanoate is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(1H-pyrazol-4-yl)propanoate can be synthesized through several methods. One common approach involves the cyclocondensation of acetylenic ketones with hydrazine derivatives. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions can yield the desired pyrazole derivative . Another method involves the use of multicomponent reactions, where a mixture of ethyl acetoacetate, hydrazine hydrate, and an aldehyde is heated to form the pyrazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method can enhance the yield and purity of the product while minimizing the reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Pyrazole carboxylic acids.
Reduction: Pyrazole alcohols.
Substitution: Alkylated pyrazole derivatives.
Scientific Research Applications
Ethyl 3-(1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-(1H-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity . Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with cellular targets .
Comparison with Similar Compounds
Ethyl 3-(1H-pyrazol-4-yl)propanoate can be compared with other pyrazole derivatives such as:
Ethyl 3-(1H-pyrazol-5-yl)propanoate: Similar in structure but with a different substitution pattern on the pyrazole ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-(1H-pyrazol-3-yl)propanoate: Different substitution position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
ethyl 3-(1H-pyrazol-4-yl)propanoate |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2-4H2,1H3,(H,9,10) |
InChI Key |
URELVRSFMFFBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CNN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



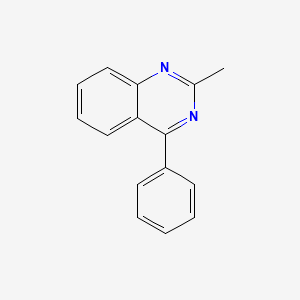
![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
